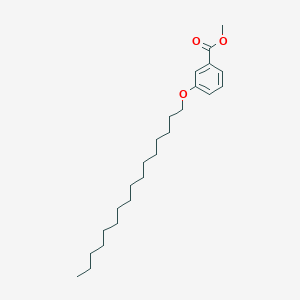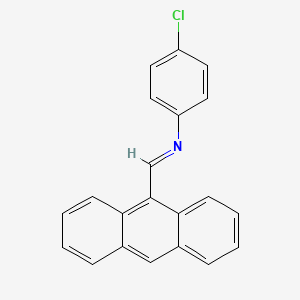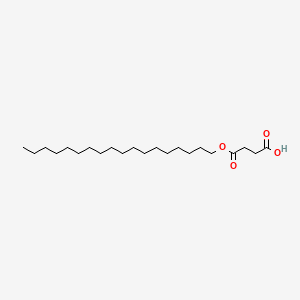
Monostearyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monostearyl succinate is an ester derived from succinic acid and stearyl alcohol. It is a white or almost white, odorless, and tasteless powder that is soluble in water and alcohol. This compound is widely used in various industries, including pharmaceuticals, food, and cosmetics, due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of monostearyl succinate involves the esterification of succinic acid with stearyl alcohol. The reaction typically occurs in the presence of an organic alkaline catalyst, such as sodium hydroxide, which helps to lower the reaction temperature and increase the yield of the product. The reaction can be represented as follows:
Succinic Acid+Stearyl AlcoholNaOHMonostearyl Succinate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-quality raw materials and strict quality control measures to ensure the purity of the final product. The process includes the esterification reaction, followed by purification and drying to obtain the final powder form.
Análisis De Reacciones Químicas
Types of Reactions
Monostearyl succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce succinic acid derivatives, while reduction can yield stearyl alcohol derivatives .
Aplicaciones Científicas De Investigación
Monostearyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used as a lubricant and anti-adherent in pharmaceutical formulations, as well as a coating agent in tablet formulations .
Mecanismo De Acción
The mechanism by which monostearyl succinate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes and enzymes, influencing cellular processes such as metabolism and signal transduction .
Comparación Con Compuestos Similares
Monostearyl succinate can be compared with other similar compounds, such as:
Maleic Acid: The cis isomer of fumaric acid, used in similar applications but with different chemical properties.
Succinic Acid: A related dicarboxylic acid with similar industrial applications.
Dimethyl Fumarate: An ester of fumaric acid with therapeutic applications in multiple sclerosis and psoriasis
Propiedades
Número CAS |
2944-11-8 |
|---|---|
Fórmula molecular |
C22H42O4 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
4-octadecoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h2-20H2,1H3,(H,23,24) |
Clave InChI |
NNFVBMSZYDDWSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


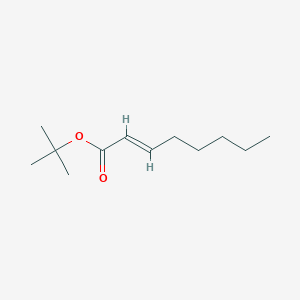

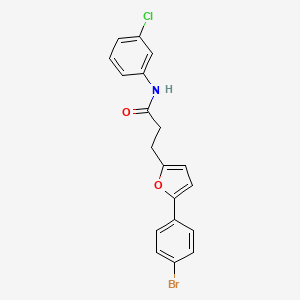


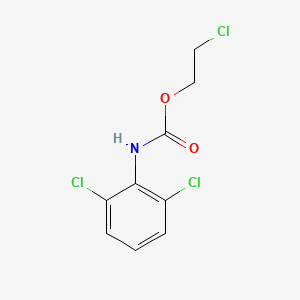
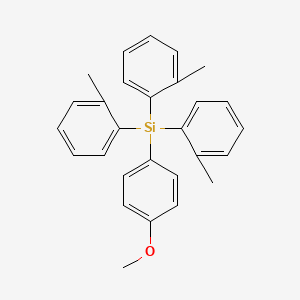
![2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15076551.png)

